6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde
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Overview
Description
6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C12H13N3O3. It is known for its unique structure, which includes a nitro group, a tetrahydropyran ring, and an indazole core.
Preparation Methods
The synthesis of 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale nitration and cyclization reactions, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The purity and yield of the final product are critical factors in industrial synthesis, often requiring additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core is known to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-Indazole, 6-nitro-1-(tetrahydro-2H-pyran-2-yl): This compound shares a similar structure but lacks the aldehyde group, which may result in different chemical reactivity and biological activity.
3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: The presence of an iodine atom instead of an aldehyde group can significantly alter the compound’s properties and applications
Properties
IUPAC Name |
6-nitro-1-(oxan-2-yl)indazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-8-11-10-5-4-9(16(18)19)7-12(10)15(14-11)13-3-1-2-6-20-13/h4-5,7-8,13H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMZLFVVJCASAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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